
(4-Chlorophenyl)methanesulfonyl chloride
Overview
Description
(4-Chlorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a 4-chlorophenyl ring. This compound is commonly used in organic synthesis as a reagent for introducing the sulfonyl chloride functional group into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chlorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with sulfuryl chloride (SO2Cl2) in the presence of a radical initiator. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{SO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{SO}_2\text{Cl} + \text{HCl} ]
Another method involves the chlorination of 4-chlorobenzylsulfonic acid with thionyl chloride (SOCl2) or phosgene (COCl2): [ \text{C}_6\text{H}_4\text{ClCH}_2\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{C}_6\text{H}_4\text{ClCH}_2\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions using sulfuryl chloride or thionyl chloride. These reactions are conducted in well-ventilated reactors to handle the release of hydrochloric acid gas and other by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: It can be reduced to (4-chlorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to (4-chlorophenyl)methanesulfonic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with amines, alcohols, and thiols typically occur in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
(4-Chlorophenyl)methanesulfonic acid: Formed from oxidation reactions.
Scientific Research Applications
(4-Chlorophenyl)methanesulfonyl chloride is a chemical compound with various research applications . It is offered in amounts ranging from milligrams to multi-kilogram batches for research, pilot-scale, or production applications .
Scientific Research Applications
- Antimalarials and Hepatitis C Virus Inhibitors this compound is used in the development of protein farnesyltranferase (FTase) inhibitors for use as antimalarials and of inhibitors of NS5B polymerase to target the hepatitis C virus .
- Electrophilic Aromatic Substitution Kinetic studies have been conducted on the AlCl3-catalyzed reaction of phenylmethanesulfonyl chloride with benzene .
While not specific to this compound, methanesulfonyl chloride, a related compound, has several applications that may provide insight into potential uses:
- Methanesulfonamides Methanesulfonyl chloride reacts with primary and secondary amines to produce methanesulfonamides, which are resistant to hydrolysis under acidic and basic conditions. They can be converted back to amines using lithium aluminum hydride or dissolving metal reduction, useful as a protecting group .
- Addition to Alkynes In the presence of copper(II) chloride, methanesulfonyl chloride can add across alkynes to form β-chloro sulfones .
- Formation of Heterocycles Upon treatment with a base, methanesulfonyl chloride undergoes elimination to form sulfene, which can then undergo cycloadditions to form heterocycles. α-Hydroxyketones react with sulfene to form five-membered sultones .
- Acyliminium Ions Methanesulfonyl chloride, along with a base like triethylamine, can form acyliminium ions from α-hydroxyamides .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methanesulfonyl chloride involves the formation of a highly reactive intermediate, sulfene (CH2=SO2), through an E1cb elimination mechanism. This intermediate can then react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride (CH3SO2Cl)
- Tosyl chloride (p-toluenesulfonyl chloride, C7H7SO2Cl)
- Benzenesulfonyl chloride (C6H5SO2Cl)
Comparison
(4-Chlorophenyl)methanesulfonyl chloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Biological Activity
(4-Chlorophenyl)methanesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, as well as its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula CHClOS and is characterized by a chlorinated phenyl group attached to a methanesulfonyl chloride moiety. This structure is significant for its reactivity and ability to form various derivatives that exhibit biological activity.
1. Antibacterial Activity
Research indicates that compounds related to this compound exhibit notable antibacterial properties. A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains tested. The synthesized compounds showed IC values ranging from 1.13 µM to 6.28 µM against urease, indicating potential as urease inhibitors, which are crucial for treating infections caused by urease-producing bacteria .
Compound | Bacterial Strain | Activity Level | IC (µM) |
---|---|---|---|
Compound 7l | Salmonella typhi | Moderate | 2.14±0.003 |
Compound 7m | Bacillus subtilis | Strong | 0.63±0.001 |
Compound 7n | Other strains | Weak to Moderate | 2.17±0.006 |
2. Anti-inflammatory Activity
The sulfonamide functionality in this compound is associated with anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases .
3. Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound derivatives. It has been observed that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, phenylpyrrolidine sulfonamide derivatives demonstrated antiproliferative activity against breast cancer cells both in vitro and in xenograft models .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase and urease, which are enzymes critical for neurotransmission and bacterial survival, respectively.
- Cellular Interactions : Docking studies have shown that these compounds bind effectively to amino acid residues in target proteins, influencing their function and leading to desired therapeutic outcomes .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives:
- A study involving a series of synthesized sulfonamides showed significant inhibition of urease activity, suggesting their potential use as therapeutic agents against urease-related infections.
- Another investigation reported the synthesis of novel compounds that exhibited dual inhibition of cyclin-dependent kinases (CDK), showcasing their promise in cancer therapy .
Properties
IUPAC Name |
(4-chlorophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJRPJSDYFDWPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989792 | |
Record name | (4-Chlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6966-45-6 | |
Record name | (4-Chlorophenyl)methanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6966-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6966-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Chlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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